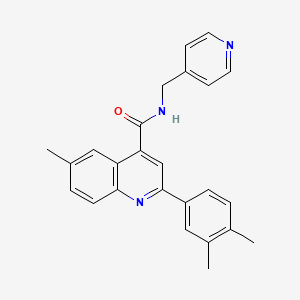
2-(3,4-dimethylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(3,4-dimethylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. This compound has been widely studied for its potential applications in the treatment of neurological disorders, such as epilepsy, depression, and chronic pain.
Mécanisme D'action
2-(3,4-dimethylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA receptor subtype. By blocking the activity of this receptor, this compound can reduce the excitability of neurons and prevent the excessive release of glutamate, which is believed to contribute to the development of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce seizure activity and increase seizure threshold in animal models of epilepsy. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. Additionally, this compound has been shown to have analgesic effects in animal models of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the AMPA receptor, making it a useful tool for studying the role of this receptor in neurological disorders. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties in animal models, making it a promising candidate for further development as a therapeutic agent.
However, there are also some limitations to the use of this compound in lab experiments. It is a relatively complex molecule to synthesize, which may limit its availability for research purposes. Additionally, this compound has been shown to have some off-target effects on other glutamate receptor subtypes, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 2-(3,4-dimethylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide. One area of focus could be the development of more efficient and scalable synthesis methods for this compound, which would make it more widely available for research purposes. Another area of focus could be the development of more selective AMPA receptor antagonists, which would allow for more precise targeting of this receptor subtype. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound in neurological disorders, including epilepsy, depression, and chronic pain.
Applications De Recherche Scientifique
2-(3,4-dimethylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in the treatment of neurological disorders. It has been shown to be a potent and selective antagonist of the ionotropic glutamate receptor, which plays a key role in the pathophysiology of many neurological disorders. This compound has been shown to have anticonvulsant, antidepressant, and analgesic effects in animal models, making it a promising candidate for the treatment of epilepsy, depression, and chronic pain.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)-6-methyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-16-4-7-23-21(12-16)22(25(29)27-15-19-8-10-26-11-9-19)14-24(28-23)20-6-5-17(2)18(3)13-20/h4-14H,15H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXGXHJDTMEWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=NC=C3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-2-[({[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4838824.png)
![methyl 2-(2,4-dichlorophenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4838831.png)

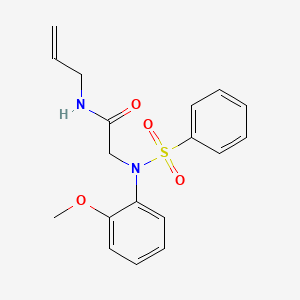
![N-cyclopropyl-2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]amino}-3-thiophenecarboxamide](/img/structure/B4838856.png)
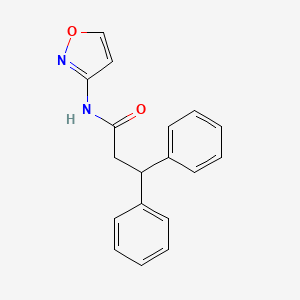
![5-fluoro-2-methoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4838867.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4838874.png)
![2-chloro-4-(3-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B4838892.png)
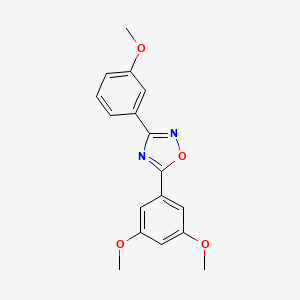
![4-(1-piperidinyl)-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B4838909.png)

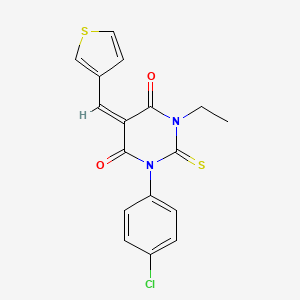
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4838926.png)
